2-Methylhexahydro-1h-pyrrolizine
CAS No.: 63008-88-8
Cat. No.: VC8382068
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63008-88-8 |
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Molecular Formula | C8H15N |
Molecular Weight | 125.21 g/mol |
IUPAC Name | 2-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizine |
Standard InChI | InChI=1S/C8H15N/c1-7-5-8-3-2-4-9(8)6-7/h7-8H,2-6H2,1H3 |
Standard InChI Key | YAILOYBQBDRPLB-UHFFFAOYSA-N |
SMILES | CC1CC2CCCN2C1 |
Canonical SMILES | CC1CC2CCCN2C1 |
Introduction
Structural Characterization of 2-Methylhexahydro-1H-Pyrrolizine
Core Architecture and Stereochemical Considerations
2-Methylhexahydro-1H-pyrrolizine consists of a bicyclic framework comprising a five-membered pyrrolidine ring fused to a six-membered piperidine ring, both fully saturated. The methyl group at position 2 introduces steric effects that influence molecular conformation and reactivity. While the compound’s exact stereochemistry remains unspecified in literature, analogous structures like (1R,8R)-hexahydro-1H-pyrrolizine derivatives highlight the importance of stereoisomerism in biological activity and synthetic routes .
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₈H₁₅N |
Molecular Weight | 141.21 g/mol |
logP (Predicted) | 1.8–2.3 |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 1 (tertiary amine) |
Synthetic Pathways and Methodological Innovations
Acid-Catalyzed Condensation Reactions
Ferric hydrogensulfate has been employed to synthesize pyrrolizine derivatives via condensation of diketones with pyrrole . For 2-methylhexahydro-1H-pyrrolizine, a plausible route involves:
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Alkylation of Pyrrole: Introducing a methyl group via Friedel-Crafts alkylation.
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Hydrogenation: Saturating the pyrrolizine core using catalytic hydrogenation.
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Cyclization: Acid-mediated intramolecular cyclization to form the bicyclic structure .
Stereoselective Synthesis
Chiral catalysts or resolving agents may be required to isolate specific stereoisomers. For example, (1R,7aR)-configured pyrrolizines exhibit distinct NMR profiles compared to their enantiomers .
Physicochemical and Spectroscopic Properties
Solubility and Lipophilicity
The compound’s predicted logP of 1.8–2.3 suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane. Aqueous solubility is limited due to the nonpolar methyl group and saturated backbone .
Spectroscopic Fingerprints
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¹H NMR:
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IR Spectroscopy:
Applications in Medicinal and Materials Chemistry
Building Blocks for Complex Architectures
Pyrrolizine-bridged bipyrroles serve as precursors for porphyrinoids and chiral sensors . The methyl group in 2-methylhexahydro-1H-pyrrolizine may enhance steric stabilization in supramolecular assemblies.
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